Cas no 868694-19-3 (5-bromo-3-iodo-1H-indole)
5-bromo-3-iodo-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-3-iodo-1H-indole
- 1H-Indole, 5-bromo-3-iodo-
- 1H-INDOLE, 5-BROMO-3-IODO
- EN300-243666
- F15896
- SCHEMBL19280727
- DTXSID80595868
- 868694-19-3
- AKOS015834504
- CS-0128683
- DTXCID60546631
-
- MDL: MFCD13177472
- Inchi: 1S/C8H5BrIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H
- InChI Key: OCYVXFHJBHFPSD-UHFFFAOYSA-N
- SMILES: IC1=CNC2C=CC(=CC=21)Br
Computed Properties
- Exact Mass: 320.86500
- Monoisotopic Mass: 320.86501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- PSA: 15.79000
- LogP: 3.53500
5-bromo-3-iodo-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243666-100mg |
5-bromo-3-iodo-1H-indole |
868694-19-3 | 95.0% | 100mg |
$553.0 | 2022-02-28 | |
| Enamine | EN300-243666-250mg |
5-bromo-3-iodo-1H-indole |
868694-19-3 | 95.0% | 250mg |
$632.0 | 2022-02-28 | |
| Enamine | EN300-243666-500mg |
5-bromo-3-iodo-1H-indole |
868694-19-3 | 95.0% | 500mg |
$712.0 | 2022-02-28 | |
| Enamine | EN300-243666-1000mg |
5-bromo-3-iodo-1H-indole |
868694-19-3 | 95.0% | 1g |
$791.0 | 2022-02-28 | |
| Enamine | EN300-243666-2500mg |
5-bromo-3-iodo-1H-indole |
868694-19-3 | 95.0% | 2500mg |
$1661.0 | 2022-02-28 | |
| Enamine | EN300-243666-5000mg |
5-bromo-3-iodo-1H-indole |
868694-19-3 | 95.0% | 5g |
$3281.0 | 2022-02-28 | |
| Enamine | EN300-243666-10000mg |
5-bromo-3-iodo-1H-indole |
868694-19-3 | 95.0% | 10g |
$6405.0 | 2022-02-28 | |
| Matrix Scientific | 223656-500mg |
5-Bromo-3-iodo-1H-indole, 95% min |
868694-19-3 | 95% | 500mg |
$568.00 | 2023-09-09 | |
| Matrix Scientific | 223656-1g |
5-Bromo-3-iodo-1H-indole, 95% min |
868694-19-3 | 95% | 1g |
$1021.00 | 2023-09-09 | |
| Chemenu | CM235323-1g |
5-Bromo-3-iodo-1H-indole |
868694-19-3 | 95% | 1g |
$327 | 2021-08-04 |
5-bromo-3-iodo-1H-indole Suppliers
5-bromo-3-iodo-1H-indole Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 5-bromo-3-iodo-1H-indole
Introduction to 5-bromo-3-iodo-1H-indole (CAS No. 868694-19-3)
5-bromo-3-iodo-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 868694-19-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the indole family, which is renowned for its diverse biological activities and structural versatility. The presence of both bromo and iodo substituents on the indole ring makes it a particularly valuable intermediate in the synthesis of more complex molecules, including potential drug candidates and functional materials.
The structural features of 5-bromo-3-iodo-1H-indole contribute to its reactivity and utility in various chemical transformations. The bromine atom, being more electron-withdrawing than iodine, can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, while the iodine atom offers a handle for further functionalization via palladium-catalyzed reactions. This dual substitution pattern allows chemists to manipulate the molecule in multiple ways, enabling the construction of intricate scaffolds for drug discovery.
In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. 5-bromo-3-iodo-1H-indole has emerged as a key building block in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in the synthesis of indole-based kinase inhibitors, which are crucial in targeting various cancers and inflammatory diseases. The bromo and iodo groups facilitate selective modifications, allowing researchers to fine-tune the pharmacophoric properties of the indole core.
One notable application of 5-bromo-3-iodo-1H-indole is in the field of medicinal chemistry, where it serves as a precursor for small-molecule drugs. Researchers have leveraged its reactivity to develop compounds with antimicrobial, antiviral, and anti-inflammatory properties. The ability to introduce additional functional groups through cross-coupling reactions has enabled the creation of libraries of structurally diverse molecules for high-throughput screening.
The synthetic methodologies involving 5-bromo-3-iodo-1H-indole have been refined to achieve high yields and selectivity. Palladium-catalyzed C-H activation and functionalization have become particularly valuable tools in modifying this compound. These advanced techniques allow for the introduction of nitrogen-containing heterocycles, which are often found in biologically active molecules. Such methods have streamlined the process of generating novel indole derivatives with tailored biological profiles.
Another area where 5-bromo-3-iodo-1H-indole has shown promise is in materials science. Indole derivatives are known for their optoelectronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of halogen substituents enhances the thermal stability and solubility of these materials, facilitating their use in industrial applications.
The chemical biology community has also explored 5-bromo-3-iodo-1H-indole as a tool for studying protein-protein interactions and enzyme mechanisms. By incorporating this compound into probes or inhibitors, researchers can gain insights into critical biological pathways. For example, it has been used to develop inhibitors targeting enzymes involved in metabolic disorders and cancer progression.
Future directions in the research of 5-bromo-3-iodo-1H-indole may include exploring its role in drug delivery systems and nanotechnology. The ability to modify its structure could lead to innovative approaches for targeted therapy and diagnostic imaging. Additionally, computational modeling techniques are being employed to predict new synthetic pathways and optimize reaction conditions.
In conclusion, 5-bromo-3-iodo-1H-indole (CAS No. 868694-19-3) is a versatile compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for pharmaceutical synthesis, materials science, and chemical biology research. As advancements continue to be made in synthetic chemistry and molecular design, the applications of this compound are expected to expand further.
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